molecular formula C6H9FN2O2S B2562564 1-Propylimidazole-2-sulfonyl fluoride CAS No. 2300071-44-5

1-Propylimidazole-2-sulfonyl fluoride

Cat. No.: B2562564
CAS No.: 2300071-44-5
M. Wt: 192.21
InChI Key: FKZDWXOZFUVPAZ-UHFFFAOYSA-N
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Description

1-Propylimidazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FN2O2S.

Scientific Research Applications

1-Propylimidazole-2-sulfonyl fluoride has found applications in several scientific research areas:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Chemical Biology: The compound is employed in the development of chemical probes for studying protein interactions and enzyme functions.

    Drug Discovery: It serves as a precursor for designing potential drug candidates, particularly those targeting specific protein binding sites.

    Materials Science: The compound’s unique reactivity makes it useful in the development of advanced materials with specific properties.

Future Directions

Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides have opened up new horizons for the practical applications of these reactions . These strategies are expected to advance the synthesis of diverse functionalized sulfonyl fluorides .

Biochemical Analysis

Biochemical Properties

1-Propylimidazole-2-sulfonyl fluoride, as a SuFEx warhead, can be appended to small molecules to investigate protein-ligand interactions . It reacts with the catalytic serine in protease enzymes and can target several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine . The reactivity of this compound is influenced by cation exchange processes under high-sodium and alkaline pH conditions .

Cellular Effects

The discerning reactivity of sulfur (VI)-fluoride exchange (SuFEx) chemistry, which includes this compound, has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads . This labeling can lead to the development of irreversible inhibitor drugs and chemical probes with improved pharmacological duration and selectivity .

Molecular Mechanism

The molecular mechanism of this compound involves the S (VI)–F bonds being exchanged with incoming nucleophiles to yield stable S (VI)–O and S (VI)–N linked products . Upon binding with other biological targets, this compound would be brought into proximity to a nucleophile on the target . This proximity enables this compound to react with the nucleophile on the target via SuFEx, irreversibly cross-linking the interacting biomolecules .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

. The experimental dosages often surpass the normal environmental concentrations and are difficult to compare with human exposures .

Metabolic Pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Guidelines exist for the transport, distribution, and handling of anhydrous hydrogen fluoride and hydrofluoric acid solutions, which may provide some insight .

Subcellular Localization

The subcellular localization of this compound is not well-documented. The subcellular localization of a protein is often tied to its function, so it’s important to determine where your protein of interest resides .

Preparation Methods

The synthesis of 1-Propylimidazole-2-sulfonyl fluoride typically involves the reaction of imidazole derivatives with sulfonyl fluoride reagents. One common method includes the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides . Another method involves a one-pot synthesis from sulfonates or sulfonic acids under mild reaction conditions using readily available reagents .

Chemical Reactions Analysis

1-Propylimidazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Fluorosulfonylation: Direct fluorosulfonylation using fluorosulfonyl radicals is a notable reaction, leading to the formation of diverse functionalized sulfonyl fluorides.

Common reagents used in these reactions include sulfuryl fluoride gas and other solid reagents like FDIT and AISF . The major products formed from these reactions are typically sulfonyl fluoride derivatives, which are valuable intermediates in organic synthesis.

Comparison with Similar Compounds

1-Propylimidazole-2-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:

    2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties and use in chemical biology.

    (2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.

    Sulfonyl Fluoride-Containing Probes: These probes are used for labeling protein binding sites and studying enzyme mechanisms.

The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable tool in various scientific applications.

Properties

IUPAC Name

1-propylimidazole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2O2S/c1-2-4-9-5-3-8-6(9)12(7,10)11/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZDWXOZFUVPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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